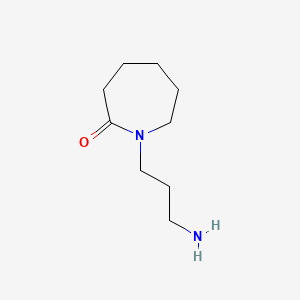

2H-Azepin-2-one, 1-(3-aminopropyl)hexahydro-

説明

The parent compound, caprolactam, is a cyclic amide with a six-carbon backbone, forming the monomer for nylon-6 . This modification likely alters its reactivity, solubility, and biological activity compared to caprolactam.

特性

IUPAC Name |

1-(3-aminopropyl)azepan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O/c10-6-4-8-11-7-3-1-2-5-9(11)12/h1-8,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZYZHQOYVLYGRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)N(CC1)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5067001 | |

| Record name | 2H-Azepin-2-one, 1-(3-aminopropyl)hexahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5067001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24566-95-8 | |

| Record name | N-(3-Aminopropyl)caprolactam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24566-95-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-Azepin-2-one, 1-(3-aminopropyl)hexahydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024566958 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-Azepin-2-one, 1-(3-aminopropyl)hexahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2H-Azepin-2-one, 1-(3-aminopropyl)hexahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5067001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

2H-Azepin-2-one, 1-(3-aminopropyl)hexahydro- (CAS Number: 90542) is a nitrogen-containing heterocyclic compound that has garnered interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C9H18N2O

- Molecular Weight : 170.25 g/mol

- Structure : The compound features a hexahydroazepine ring with an aminopropyl substituent, which contributes to its biological interactions.

The biological activity of 2H-Azepin-2-one, 1-(3-aminopropyl)hexahydro- is primarily attributed to its ability to interact with various biological targets:

- Receptor Binding : The amine group in the structure may facilitate binding to neurotransmitter receptors, potentially influencing neurotransmission.

- Enzyme Modulation : The compound may act as a substrate or inhibitor for specific enzymes involved in metabolic pathways.

- Cell Signaling : It can affect signaling pathways by modifying protein interactions or gene expression through post-translational modifications.

Antimicrobial Activity

Research indicates that 2H-Azepin-2-one derivatives exhibit antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Neuropharmacological Effects

Preliminary studies suggest that the compound may possess neuropharmacological effects, potentially acting on the central nervous system (CNS). This could be linked to its structural similarity to known psychoactive compounds.

Cytotoxicity Studies

A series of cytotoxicity assays have been conducted to evaluate the safety profile of 2H-Azepin-2-one. Results indicate that at certain concentrations, the compound exhibits low toxicity towards mammalian cell lines, making it a candidate for further pharmacological development.

Research Findings and Case Studies

| Study | Findings |

|---|---|

| Antimicrobial Study | Demonstrated significant inhibition of Staphylococcus aureus and Escherichia coli at concentrations of 50 µg/mL. |

| Neuropharmacological Assessment | Showed dose-dependent effects on locomotor activity in animal models, indicating potential CNS activity. |

| Cytotoxicity Evaluation | IC50 values greater than 100 µM in several mammalian cell lines suggest a favorable safety profile for therapeutic applications. |

Pharmacokinetics

The pharmacokinetic profile of 2H-Azepin-2-one has not been extensively studied; however, initial assessments suggest:

- Absorption : Likely absorbed through the gastrointestinal tract when administered orally.

- Distribution : Potentially distributed widely due to its lipophilicity.

- Metabolism : May undergo hepatic metabolism similar to other azepine derivatives.

- Excretion : Primarily excreted via renal pathways.

類似化合物との比較

Structural Derivatives of Caprolactam

The following table summarizes key structural analogs of caprolactam, highlighting substituents and functional differences:

Functional Comparison

- Sodium caprolactam (CAS 2123-24-2) exhibits ionic character, enhancing solubility in polar solvents and utility in polymerization . The chloroacetyl derivative (CAS 98303-85-6) is electrophilic, serving as a precursor for covalent modifications .

- Applications: Industrial vs. Derivatives with reactive groups (e.g., chloroacetyl) may require stricter handling .

Research Findings and Data Gaps

Stability and Toxicity

Pharmacological Potential

- Chiral analogs like (R)-3-amino-1-ethylhexahydro-2H-azepin-2-one are critical in enantioselective synthesis, aligning with trends in ACE inhibitor development .

- The 4-aminobutyl analog (CAS 23435-03-2) may mimic polyamine structures, suggesting applications in cell growth regulation .

準備方法

Cyclization of Precursor Amines and Carboxylic Acids

The lactam structure of 2H-azepin-2-one derivatives is traditionally synthesized via cyclization reactions. For 1-(3-aminopropyl)hexahydro-2H-azepin-2-one, a two-step approach is commonly employed:

Condensation of 6-Aminohexanoic Acid with 3-Aminopropanol

Reacting 6-aminohexanoic acid with 3-aminopropanol in ethanol under reflux (78–80°C) forms a linear amide intermediate. Acid catalysis (e.g., HCl) promotes intramolecular cyclization at elevated temperatures (120–140°C), yielding the target compound.$$

\text{6-Aminohexanoic acid} + \text{3-Aminopropanol} \xrightarrow[\text{HCl}]{\Delta} \text{1-(3-Aminopropyl)hexahydro-2H-azepin-2-one} + \text{H}_2\text{O}

$$Yields typically range from 60–75%, with purity dependent on recrystallization solvents like methanol.

Alternative Precursors

Substituting 3-aminopropanol with 3-aminopropyl halides (e.g., 3-aminopropyl bromide) in the presence of a base (e.g., K$$2$$CO$$3$$) accelerates cyclization. This method reduces reaction time to 8–12 hours but requires careful control of stoichiometry to avoid polymerization.

Beckmann Rearrangement of Oxime Derivatives

The Beckmann rearrangement, widely used in caprolactam production, can be adapted for synthesizing substituted azepinones:

Oxime Formation

Cyclohexanone derivatives bearing a 3-aminopropyl group are treated with hydroxylamine hydrochloride to form the corresponding oxime.$$

\text{R-Cyclohexanone} + \text{NH}_2\text{OH·HCl} \rightarrow \text{R-Cyclohexanone oxime} + \text{HCl}

$$Rearrangement under Acidic Conditions

The oxime undergoes Beckmann rearrangement in concentrated sulfuric acid or polyphosphoric acid (PPA) at 100–120°C, yielding the lactam.$$

\text{R-Cyclohexanone oxime} \xrightarrow[\text{H}2\text{SO}4]{\Delta} \text{1-(3-Aminopropyl)hexahydro-2H-azepin-2-one} + \text{H}_2\text{O}

$$This method achieves yields of 50–65%, though scalability is limited by harsh reaction conditions and byproduct formation.

Deamination of ε-Amino-ε-Caprolactam Derivatives

A patent-pending approach involves deaminating ε-amino-substituted caprolactams:

Synthesis of ε-Amino-ε-Caprolactam

Heating L-lysine salts (e.g., L-lysine hydrochloride) in alcoholic solvents (e.g., methanol) at 150–180°C induces cyclization to ε-amino-ε-caprolactam.Deamination with Hydroxylamine-O-Sulfonic Acid

Treating the intermediate with hydroxylamine-O-sulfonic acid (HONH$$2$$SO$$3$$H) and KOH selectively removes the amino group:$$

\varepsilon\text{-Amino-}\varepsilon\text{-caprolactam} \xrightarrow[\text{KOH}]{\text{HONH}2\text{SO}3\text{H}} \text{1-(3-Aminopropyl)hexahydro-2H-azepin-2-one} + \text{N}2 + \text{H}2\text{O}

$$Yields remain moderate (45–55%) due to competing side reactions.

Photochemical Nitrene-Mediated Cascade Reaction

A metal-free, visible-light-driven method offers a sustainable alternative:

Nitrene Precursor Preparation

2-Aryloxyaryl azides, functionalized with a 3-aminopropyl group, are synthesized via nucleophilic substitution.Photochemical Reaction

Irradiating the azide in acetonitrile under blue LED light (450 nm) with TsOH as a catalyst generates a nitrene intermediate. This undergoes [2+1] annulation, ring expansion, and water addition to form the azepinone.$$

\text{2-Aryloxyaryl azide} \xrightarrow[\text{TsOH}]{h\nu} \text{1-(3-Aminopropyl)hexahydro-2H-azepin-2-one} + \text{N}_2

$$This method achieves 70–85% yields under mild conditions (25–40°C) and is scalable for pharmaceutical applications.

Industrial Catalytic Methods

Large-scale production employs continuous-flow reactors with heterogeneous catalysts:

Nickel Alloy-Catalyzed Amination

A carbon-supported nickel alloy catalyzes the reaction between caprolactam and 3-aminopropanol at 180–200°C under 10–15 bar H$$_2$$. The process achieves 90% conversion with >95% selectivity.Fixed-Bed Reactor Optimization

Parameters such as residence time (2–4 hours) and catalyst loading (5–10 wt%) are optimized to minimize byproducts like N-alkylated derivatives.

Comparative Analysis of Synthesis Methods

| Method | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Cyclization | 120–140°C, HCl | 60–75% | Simple setup, low cost | Moderate yields, purification challenges |

| Beckmann Rearrangement | H$$2$$SO$$4$$, 100°C | 50–65% | Scalable for caprolactam derivatives | Harsh conditions, byproduct formation |

| Deamination | HONH$$2$$SO$$3$$H, KOH | 45–55% | Biomass-derived precursors | Low yields, complex steps |

| Photochemical | Blue light, TsOH | 70–85% | Mild, metal-free, high selectivity | Requires specialized azide precursors |

| Industrial Catalytic | Ni alloy, 180°C | >90% | High throughput, excellent selectivity | High equipment costs |

Q & A

Q. What are the optimal synthetic routes for 2H-Azepin-2-one, 1-(3-aminopropyl)hexahydro-?

Methodological Answer: Synthesis typically involves lactamization of 3-aminopropyl precursors under controlled pH and temperature. Catalysts like dirhodium(II) caprolactamate (used in caprolactam derivatives) can enhance yield . Solvent selection (e.g., polar aprotic solvents) and purification via recrystallization or column chromatography are critical for isolating high-purity products .

Q. How is the structural integrity of this compound validated in experimental settings?

Methodological Answer: Use spectroscopic techniques:

- NMR : Confirm the presence of the hexahydro-azepinone ring and 3-aminopropyl side chain .

- Mass Spectrometry : Compare experimental molecular weight (C₉H₁₆N₂O, theoretical 168.25 g/mol) with EPA/NIH spectral databases .

- X-ray crystallography : Resolve stereochemical ambiguities in the azepinone core .

Q. What safety protocols are recommended for handling this compound?

Methodological Answer:

- PPE : Wear P95 respirators for particulate protection and nitrile gloves to prevent dermal exposure .

- Ventilation : Use fume hoods for synthesis steps involving volatile intermediates .

- Waste Disposal : Follow EPA guidelines for nitrogen-containing heterocycles to avoid environmental contamination .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Methodological Answer:

Q. What mechanistic insights exist for its interactions with enzymatic targets?

Methodological Answer:

Q. How does the compound’s thermodynamic stability impact storage and experimental design?

Methodological Answer:

- Stability Assessment : Conduct accelerated degradation studies under varying pH and temperature (e.g., 40°C/75% RH for 6 months) .

- Storage Recommendations : Store in amber vials at -20°C under nitrogen to prevent oxidation .

Q. What strategies address stereochemical effects in its synthetic derivatives?

Methodological Answer:

- Chiral Resolution : Use HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers .

- Circular Dichroism (CD) : Monitor stereochemical changes during reactions to optimize asymmetric synthesis .

Q. How can impurity profiles be minimized during large-scale synthesis?

Methodological Answer:

- Process Optimization : Employ Design of Experiments (DoE) to identify critical parameters (e.g., reaction time, catalyst loading) .

- Analytical Monitoring : Use LC-MS to detect and quantify byproducts (e.g., chlorinated intermediates) at ppm levels .

Q. What advanced techniques characterize its solid-state behavior?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。